

Basic principles of click chemistry with TCO reagents

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Compound of Interest		
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An In-depth Technical Guide to Click Chemistry with TCO Reagents

For Researchers, Scientists, and Drug Development Professionals

Core Principles of TCO-Based Click Chemistry

Click chemistry, a concept introduced by K.B. Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, and create byproducts that are easily removed.[1][2] Within this field, the reaction between trans-cyclooctene (TCO) and tetrazine stands out as a third-generation click reaction, prized for its exceptional speed and biocompatibility.[3][4][5] This reaction operates via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas as the sole byproduct.[3][6][7][8]

The high ring strain of the trans-cyclooctene double bond is a key driving force for this rapid reaction.[8] Unlike many other click reactions, the TCO-tetrazine ligation does not require a cytotoxic copper catalyst, making it ideal for applications in living systems.[3][9] This bioorthogonality ensures that the reagents react specifically with each other without interfering with native biological functional groups.[6][10]

Key Features of TCO-Tetrazine Reactions:

• Ultrafast Kinetics: The reaction rates are among the fastest known in bioorthogonal chemistry, allowing for efficient labeling at low concentrations.[6][9][11]



- High Specificity and Bioorthogonality: TCO and tetrazine moieties react exclusively with each other, even in complex biological environments.[6][9]
- Biocompatibility: The absence of a metal catalyst preserves cell viability and the integrity of biological systems.[6][9]
- Stability: Both TCO and tetrazine moieties exhibit long-term stability in aqueous media.[6]

Quantitative Data: Reaction Kinetics

The reaction rate of the TCO-tetrazine ligation is influenced by the specific structures of the TCO and tetrazine derivatives. Generally, more strained TCOs and electron-poor tetrazines exhibit faster kinetics.

TCO Derivative	Tetrazine Derivative	Second-Order Rate Constant (k ₂) (M ⁻¹ s ⁻¹)	Solvent/Conditions
Parent TCO	3,6-di(2-pyridyl)-s- tetrazine	2,000	9:1 Methanol/Water
Parent TCO	3,6-di(2-pyridyl)-s- tetrazine	1,100	Methanol
TCO conjugated to CC49 antibody	[¹¹¹ In]In-labeled-Tz	13,000 ± 80	PBS, 37 °C
Water-soluble sTCO	3,6-dipyridyl-s tetrazine derivative	3,300,000 ± 40,000	Not specified
Methyl-substituted tetrazines	TCO derivatives	~1,000	Aqueous media
Hydrogen-substituted tetrazines	TCO derivatives	up to 30,000	Aqueous media
General TCO	General Tetrazine	> 800	Not specified
General TCO	General Tetrazine	1,000 - 1,000,000	Not specified



Data compiled from multiple sources.[3][6][9][12][13][14]

Experimental Protocols General Protein Labeling with TCO-NHS Ester

This protocol describes the labeling of a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester derivative that reacts with primary amines (e.g., lysine residues).

Materials:

- Protein of interest (1-5 mg/mL)
- Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5)
- TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS ester)
- Anhydrous DMSO or DMF
- Quench buffer (1 M Tris-HCl, pH 8.0)
- Desalting spin column

Procedure:

- Buffer exchange the protein into the amine-free reaction buffer.[11]
- Immediately before use, prepare a 10 mM solution of the TCO-PEG-NHS ester in DMSO or DMF.[11]
- Add a 20-fold molar excess of the TCO-PEG-NHS ester solution to the protein sample.[11]
- Incubate the reaction for 1 hour at room temperature.[11]
- Stop the reaction by adding the quench buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[11]



 Remove excess, unreacted TCO reagent using a desalting spin column according to the manufacturer's instructions.[11]

Protein-Protein Conjugation via TCO-Tetrazine Ligation

This protocol details the conjugation of a TCO-labeled protein with a tetrazine-labeled protein.

Materials:

- TCO-labeled protein (from Protocol 3.1)
- Tetrazine-labeled protein (prepared similarly using a tetrazine-NHS ester)
- Reaction buffer (e.g., PBS)

Procedure:

- Prepare the TCO-containing protein in the reaction buffer.[11]
- Calculate the volume of the tetrazine-labeled protein solution needed to achieve a 1.05-1.5 molar equivalent to the TCO-labeled protein.[11]
- Mix the calculated volume of the tetrazine-labeled protein with the desired volume of the TCO-labeled protein.[11]
- Incubate the reaction mixture for 30-60 minutes at room temperature or 30 minutes to 2 hours at 4°C.[11]
- The resulting protein-protein conjugate is now ready for use or can be purified by size exclusion chromatography if necessary.[11]

Live Cell Labeling

This protocol provides a general workflow for labeling proteins on the surface of or inside living cells.

Materials:

Cells expressing the protein of interest tagged with a TCO-acceptor peptide (e.g., LAP-tag)



- · Cell culture medium
- TCO-carboxylate derivative
- Lipoic acid ligase (LpIA) mutant
- Tetrazine-fluorophore conjugate
- PBS

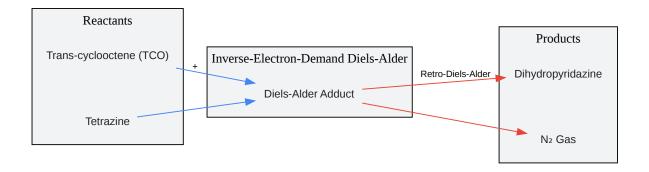
Procedure:

- TCO Incorporation:
 - Culture cells expressing the LAP-tagged protein of interest.
 - Treat the cells with the TCO-carboxylate derivative and the LpIA mutant enzyme to ligate the TCO moiety onto the LAP tag.[10][15]
 - Wash the cells with PBS to remove excess reagents.
- · Fluorophore Labeling:
 - Incubate the TCO-labeled cells with the tetrazine-fluorophore conjugate in cell culture medium.[10][15]
 - The reaction is typically rapid and can be monitored by fluorescence microscopy.
 - Wash the cells with PBS to remove the unbound tetrazine-fluorophore.
 - The cells are now ready for imaging.

Visualizations

TCO-Tetrazine Ligation Mechanism



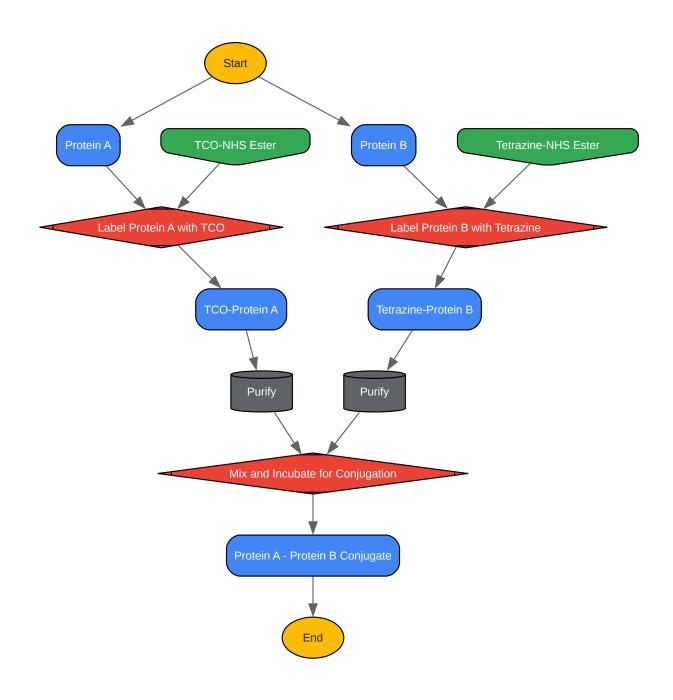


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Caption: The reaction mechanism of TCO-tetrazine ligation.

Experimental Workflow for Protein Bioconjugation





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Caption: A typical workflow for protein-protein conjugation using TCO-tetrazine chemistry.

Applications in Research and Drug Development



The unique characteristics of TCO-tetrazine click chemistry have led to its widespread adoption in various scientific disciplines:

- Bioconjugation and Labeling: This is one of the most common applications, enabling the precise labeling of biomolecules such as proteins, peptides, and nucleic acids with probes, dyes, or other functional moieties.[10][12][16][17]
- Live Cell and In Vivo Imaging: The biocompatibility and rapid kinetics of the reaction are ideal for imaging studies in living cells and organisms, allowing for the visualization of biological processes in real-time.[3][9][10][18]
- Drug Delivery and Development: TCO-tetrazine ligation is employed in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and "click-to-release" strategies for prodrug activation.[9][12][19][20]
- Radiochemistry and Pretargeted Imaging: This chemistry is used for the rapid radiolabeling
 of biomolecules for applications in positron emission tomography (PET) and pretargeted
 radioimmunotherapy.[12][21][22]
- Materials Science: The formation of stable linkages is utilized in the creation of hydrogels and other biocompatible materials.

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